molecular formula C11H14O2 B12586604 Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- CAS No. 649570-53-6

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-

Cat. No.: B12586604
CAS No.: 649570-53-6
M. Wt: 178.23 g/mol
InChI Key: IXGLNZITWLDLFL-UHFFFAOYSA-N
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Description

"Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-" is a ketone derivative featuring a cyclopentenyl group and a 3,4-dihydro-2H-pyran moiety linked via a carbonyl group. The compound’s reactivity is influenced by the electron-withdrawing carbonyl group and the steric effects of the bicyclic framework.

Properties

CAS No.

649570-53-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone

InChI

InChI=1S/C11H14O2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h5,7H,1-4,6,8H2

InChI Key

IXGLNZITWLDLFL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)C2=CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-" with three related methanone derivatives, focusing on structural features, synthetic routes, and steric/electronic effects.

Substituent Effects: Cyclic vs. Heterocyclic Groups

Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Compound B: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

  • Synthesis: Both compounds are synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate with sulfur, yielding thiophene-based methanones. This contrasts with the target compound, which lacks sulfur and instead incorporates oxygen in the dihydropyran ring .
  • Reactivity : The thiophene and pyrazole groups in Compounds A and B enhance electron density, favoring nucleophilic substitution. In contrast, the dihydropyran group in the target compound may promote ring-opening reactions due to partial saturation .

Steric Hindrance: Indole-Based Methanones

Compound C: Cyclopentyl(1-Indole-3-yl)methanone Compound D: Cyclohexyl(1-Indole-3-yl)methanone

  • The cyclopentenyl group in the target compound likely imposes less steric strain compared to bulkier cyclopentyl/cyclohexyl groups, allowing for greater conformational flexibility .
  • Ion-Mobility Dependence : Compounds C and D show reduced ion-mobility dependence on molecular weight, suggesting similar molecular ion structures. The target compound’s unsaturated cyclopentenyl group may alter this behavior due to increased polarity .

Data Table: Key Properties of Compared Compounds

Compound Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Properties
Target Methanone Cyclopentenyl, dihydropyran C₁₁H₁₄O₂ ~178.23 Hybrid unsaturated-oxygenated framework
Compound A (7a) Pyrazolyl, cyanothiophene C₁₀H₈N₄OS ~248.26 High electron density, sulfur-containing
Compound B (7b) Pyrazolyl, carboxylate-thiophene C₁₂H₁₂N₄O₃S ~292.31 Ester functionality, moderate steric bulk
Compound C Cyclopentyl, indole C₁₄H₁₅NO ~213.28 Steric hindrance in indole positions
Compound D Cyclohexyl, indole C₁₅H₁₇NO ~227.30 Increased steric bulk vs. cyclopentyl

Research Findings and Implications

Synthetic Flexibility : The target compound’s dihydropyran group offers opportunities for functionalization (e.g., oxidation to pyran-2-one), unlike sulfur-based analogs requiring specialized reagents .

Steric vs. Electronic Trade-offs: While indole-based methanones (C, D) prioritize steric effects, the target compound balances electronic effects (from the carbonyl) with moderate steric demand, enabling broader reactivity in cross-coupling reactions .

Applications : The target compound’s unsaturated rings may make it a candidate for photodynamic therapy precursors, whereas thiophene-containing analogs (A, B) are more suited for conductive polymers .

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